molecular weight and chemical structure of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
molecular weight and chemical structure of Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway, and key analytical characterization techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials, providing foundational knowledge and practical insights into the synthesis and handling of this compound and its derivatives.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its rigid, planar structure and the presence of a sulfur atom contribute to favorable interactions with various biological targets. Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3] The strategic substitution on the benzo[b]thiophene ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design. Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate represents a specific substitution pattern with potential for further chemical elaboration and investigation into its unique biological profile.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
Molecular and Chemical Identity
The key identifiers for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate are summarized in the table below for quick reference.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₉ClO₂S | [4] |
| Molecular Weight | 240.71 g/mol | [4] |
| CAS Number | 1415968-73-8 | [4] |
| IUPAC Name | Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate | |
| Synonyms | 4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester | [4] |
Chemical Structure
The chemical structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is presented below. The molecule features a benzo[b]thiophene core with a chlorine atom at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position.
Caption: Chemical structure of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.
Step 1: Synthesis of 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS: 66490-31-1)
The synthesis of the carboxylic acid intermediate is a critical first step. A common and effective method for constructing the benzo[b]thiophene ring system is through the cyclization of a substituted cinnamic acid derivative.
Exemplary Protocol (based on related syntheses):
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Diazotization of 2-Chloro-6-methylaniline: To a stirred solution of 2-chloro-6-methylaniline in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
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Meerwein Arylation: The freshly prepared diazonium salt solution is then added to a solution of acrylic acid in a suitable solvent (e.g., acetone or acetonitrile) containing a catalytic amount of a copper(I) salt (e.g., CuCl or Cu₂O). The reaction is typically stirred at room temperature or slightly elevated temperatures until the evolution of nitrogen gas ceases.
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Cyclization: The resulting 3-(2-chloro-6-methylphenyl)acrylic acid is isolated and then subjected to cyclization. This can be achieved by heating with thionyl chloride or in the presence of a strong acid catalyst such as polyphosphoric acid (PPA).
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Work-up and Purification: After completion of the cyclization, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.[5]
Step 2: Esterification to Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate
The final step is the esterification of the carboxylic acid with methanol. This is a standard transformation in organic synthesis.
Exemplary Protocol (based on general esterification procedures): [6]
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Reaction Setup: In a round-bottom flask, 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid is dissolved or suspended in an excess of methanol, which acts as both the solvent and the reagent.
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Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), is carefully added to the mixture.[6]
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is not publicly available, the following are the expected analytical characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methyl group protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the methyl ester carbon. The chemical shifts would be consistent with the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.71 g/mol . The isotopic pattern of the molecular ion peak would also be characteristic of a molecule containing one chlorine atom and one sulfur atom.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
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A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
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Absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations of the aromatic rings.
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C-H stretching vibrations for the aromatic and methyl groups.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is not yet reported, its structural features suggest several potential areas of application.
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Medicinal Chemistry: The benzo[b]thiophene scaffold is a known pharmacophore.[1] The presence of the chloro and methyl substituents, along with the ester functionality, provides handles for further chemical modification to generate a library of compounds for screening against various biological targets. This molecule could serve as a key intermediate in the synthesis of more complex molecules with potential anticancer, antimicrobial, or anti-inflammatory activities.[1][3]
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Organic Electronics: Benzo[b]thiophene derivatives have been investigated for their potential use in organic electronics due to their charge transport properties. While direct data for this specific compound is limited, the core structure is of interest in this field.
Conclusion
Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a synthetically accessible heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and the key analytical techniques for its characterization. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related benzo[b]thiophene derivatives.
References
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Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]
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RSC Publishing. (n.d.). Supporting Information. Retrieved March 17, 2026, from [Link]
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Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]
- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
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Kumar, D., & Maruthi Kumar, N. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 58. [Link]
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